molecular formula C10H9NO2 B12925161 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde CAS No. 109000-39-7

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Cat. No.: B12925161
CAS No.: 109000-39-7
M. Wt: 175.18 g/mol
InChI Key: AHYRBJYQJQTTDQ-UHFFFAOYSA-N
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Description

5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H9NO2. It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds

Mechanism of Action

The mechanism of action of 5-phenyl-4,5-dihydroisoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde is unique due to its specific structure, which imparts distinct chemical and biological properties. Its aldehyde group and isoxazole ring make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

109000-39-7

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,7,10H,6H2

InChI Key

AHYRBJYQJQTTDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C=O)C2=CC=CC=C2

Origin of Product

United States

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